molecular formula C25H21ClN2O3 B3406968 4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide CAS No. 468753-60-8

4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide

Cat. No.: B3406968
CAS No.: 468753-60-8
M. Wt: 432.9 g/mol
InChI Key: BCAZJMZWVQRQFY-QJOMJCCJSA-N
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Description

4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C30H25ClN2O3 . This compound is characterized by the presence of a chloro group, a phenoxyphenyl group, and a prop-2-en-1-ylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the prop-2-en-1-ylamino group under controlled conditions to ensure the correct configuration of the molecule .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various amines or alcohols .

Scientific Research Applications

4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-[(Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-2-15-27-25(30)23(28-24(29)19-11-13-20(26)14-12-19)17-18-7-6-10-22(16-18)31-21-8-4-3-5-9-21/h2-14,16-17H,1,15H2,(H,27,30)(H,28,29)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZJMZWVQRQFY-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide
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4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide
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4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide
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4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide
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4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide
Reactant of Route 6
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4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide

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